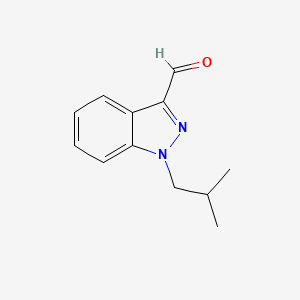
1-(2-methylpropyl)-1H-indazole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylpropyl)-1H-indazole-3-carbaldehyde is an organic compound belonging to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This specific compound features a 2-methylpropyl group attached to the nitrogen atom at position 1 and an aldehyde group at position 3 of the indazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 1-(2-methylpropyl)-1H-indazole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-methylpropylamine and an appropriate indazole precursor, the compound can be synthesized through a series of reactions involving cyclization and functional group transformations. Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
化学反応の分析
1-(2-Methylpropyl)-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indazole ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
科学的研究の応用
1-(2-Methylpropyl)-1H-indazole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes and interactions involving indazole derivatives.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(2-methylpropyl)-1H-indazole-3-carbaldehyde depends on its interaction with molecular targets. For instance, if the compound exhibits biological activity, it may interact with specific enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic functions. The indazole ring may also participate in π-π interactions with aromatic residues in proteins, influencing their conformation and activity.
類似化合物との比較
1-(2-Methylpropyl)-1H-indazole-3-carbaldehyde can be compared with other indazole derivatives, such as:
1H-indazole-3-carbaldehyde: Lacks the 2-methylpropyl group, which may affect its reactivity and biological activity.
1-(2-methylpropyl)-1H-indazole: Lacks the aldehyde group, which may limit its ability to participate in certain reactions.
1-(2-methylpropyl)-1H-indazole-3-carboxylic acid: The carboxylic acid group may confer different chemical properties and biological activities compared to the aldehyde group.
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
1-(2-methylpropyl)indazole-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-9(2)7-14-12-6-4-3-5-10(12)11(8-15)13-14/h3-6,8-9H,7H2,1-2H3 |
InChIキー |
ZPKFUVYCFPXRCV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C2=CC=CC=C2C(=N1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




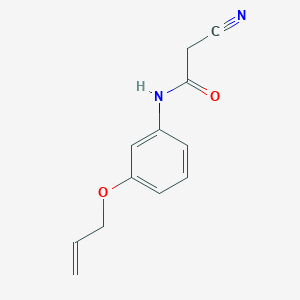
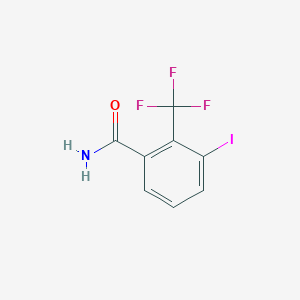

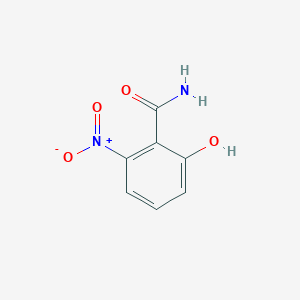
![tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B15231456.png)
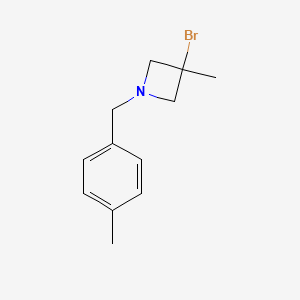

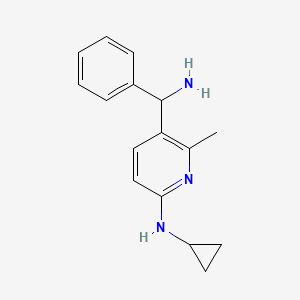


![(2S)-1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15231510.png)
![benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate](/img/structure/B15231517.png)
